molecular formula C5H9F3OS B14223199 1-[(Trifluoromethyl)sulfanyl]butan-2-ol CAS No. 825628-49-7

1-[(Trifluoromethyl)sulfanyl]butan-2-ol

Cat. No.: B14223199
CAS No.: 825628-49-7
M. Wt: 174.19 g/mol
InChI Key: UGRQLUKMYPICOT-UHFFFAOYSA-N
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Description

1-[(Trifluoromethyl)sulfanyl]butan-2-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a butan-2-ol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts to facilitate the formation of the desired product . One common method involves the reaction of butan-2-ol with trifluoromethyl sulfide under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of 1-[(Trifluoromethyl)sulfanyl]butan-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and techniques to handle the reactive intermediates and maintain the stability of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1-[(Trifluoromethyl)sulfanyl]butan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form stable interactions with these targets, often leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Uniqueness: 1-[(Trifluoromethyl)sulfanyl]butan-2-ol stands out due to its combination of the trifluoromethyl and sulfanyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .

Properties

CAS No.

825628-49-7

Molecular Formula

C5H9F3OS

Molecular Weight

174.19 g/mol

IUPAC Name

1-(trifluoromethylsulfanyl)butan-2-ol

InChI

InChI=1S/C5H9F3OS/c1-2-4(9)3-10-5(6,7)8/h4,9H,2-3H2,1H3

InChI Key

UGRQLUKMYPICOT-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC(F)(F)F)O

Origin of Product

United States

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